molecular formula C22H26NO3+ B1194167 Clidinium CAS No. 7020-55-5

Clidinium

Cat. No. B1194167
CAS RN: 7020-55-5
M. Wt: 352.4 g/mol
InChI Key: HOOSGZJRQIVJSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Scientific Research Applications

Clidinium has a wide range of scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions: Clidinium bromide is synthesized through a multi-step process involving the reaction of quinuclidine with benzilic acid. The reaction typically involves the following steps:

Industrial Production Methods: Industrial production of this compound bromide follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity of the final product .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, although these are not commonly employed in its typical applications.

    Reduction: Reduction reactions are also possible but are not a primary focus in the context of this compound’s use.

    Substitution: this compound can participate in substitution reactions, particularly nucleophilic substitution due to the presence of the bromide ion.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or other nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinuclidine derivatives .

Mechanism of Action

Clidinium exerts its effects by inhibiting muscarinic acetylcholine receptors on smooth muscles, secretory glands, and in the central nervous system. This inhibition leads to relaxation of smooth muscle and decreased biliary tract secretions. The primary molecular targets are the muscarinic receptors, which are part of the parasympathetic nervous system .

Similar Compounds:

    Atropine: Another anticholinergic agent with similar uses but different chemical structure.

    Hyoscyamine: Used for similar gastrointestinal conditions but has a different pharmacokinetic profile.

    Dicyclomine: Also an antispasmodic agent used for irritable bowel syndrome.

Uniqueness of this compound: this compound is unique in its combination with chlordiazepoxide, which enhances its therapeutic effects by addressing both the emotional and somatic factors in gastrointestinal disorders. This combination is particularly effective in managing irritable bowel syndrome and peptic ulcer disease .

properties

Inhibits muscarinic actions of acetylcholine at postganglionic parasympathetic neuroeffector sites primarily by inhibiting the M1 muscarinic receptors.

CAS RN

7020-55-5

Molecular Formula

C22H26NO3+

Molecular Weight

352.4 g/mol

IUPAC Name

(1-methyl-1-azoniabicyclo[2.2.2]octan-3-yl) 2-hydroxy-2,2-diphenylacetate

InChI

InChI=1S/C22H26NO3/c1-23-14-12-17(13-15-23)20(16-23)26-21(24)22(25,18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-11,17,20,25H,12-16H2,1H3/q+1

InChI Key

HOOSGZJRQIVJSZ-UHFFFAOYSA-N

SMILES

C[N+]12CCC(CC1)C(C2)OC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O

Canonical SMILES

C[N+]12CCC(CC1)C(C2)OC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O

melting_point

240-241 °C

Other CAS RN

7020-55-5

Related CAS

3485-62-9 (bromide)

synonyms

clidinium
clidinium bromide
clidinium iodide
clidinium iodide, (+-)-isomer
clidinium iodide, 11C-labeled
clidinium iodide, 3H-labeled
clidinium, 1-(methyl-11C)-labeled
clidinium, 11C-labeled
clidinium, 3H-labeled
N-methyl quinuclidinyl benzilate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Clidinium
Reactant of Route 2
Reactant of Route 2
Clidinium
Reactant of Route 3
Reactant of Route 3
Clidinium
Reactant of Route 4
Reactant of Route 4
Clidinium
Reactant of Route 5
Reactant of Route 5
Clidinium
Reactant of Route 6
Reactant of Route 6
Clidinium

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.